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molecular formula C9H10O2 B024188 2-(Benzyloxy)acetaldehyde CAS No. 60656-87-3

2-(Benzyloxy)acetaldehyde

Cat. No. B024188
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
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Patent
US06624331B1

Procedure details

Example 1 was repeated except that 100 ml of methyl isobutyl ketone was used instead of 100 ml of dichlo-romethane, to obtain 7.6 g of benzyloxyacetaldehyde and 5.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 79.5%, ratioof recoveryof2-benzyloxyethanol: 36.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(C(C)=O)C(C)C>[CH2:1]([O:8][CH2:9][CH:10]=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([O:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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